2-(Ethylthio)ethylamine hydrochloride
CAS No.: 54303-30-9
Cat. No.: VC21180029
Molecular Formula: C4H12ClNS
Molecular Weight: 141.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54303-30-9 |
---|---|
Molecular Formula | C4H12ClNS |
Molecular Weight | 141.66 g/mol |
IUPAC Name | 2-ethylsulfanylethanamine;hydrochloride |
Standard InChI | InChI=1S/C4H11NS.ClH/c1-2-6-4-3-5;/h2-5H2,1H3;1H |
Standard InChI Key | AZQOTRRSHMSXFJ-UHFFFAOYSA-N |
Isomeric SMILES | CCSCC[NH3+].[Cl-] |
SMILES | CCSCCN.Cl |
Canonical SMILES | CCSCC[NH3+].[Cl-] |
Introduction
Structural and Physical Properties
Chemical Identity
2-(Ethylthio)ethylamine hydrochloride is a salt formed from the free base 2-(ethylthio)ethylamine and hydrochloric acid. The compound has a well-defined structure with specific chemical identifiers that facilitate its recognition and documentation in scientific literature and databases.
Table 1: Chemical Identifiers of 2-(Ethylthio)ethylamine hydrochloride
Property | Value |
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CAS Number | 54303-30-9 |
Molecular Formula | C4H12ClNS |
Molecular Weight | 141.66 g/mol |
IUPAC Name | 2-ethylsulfanylethanamine;hydrochloride |
EINECS | 259-081-8 |
InChI | InChI=1S/C4H11NS.ClH/c1-2-6-4-3-5;/h2-5H2,1H3;1H |
InChI Key | AZQOTRRSHMSXFJ-UHFFFAOYSA-N |
Canonical SMILES | CCSCCN.Cl |
Physical Properties
The physical attributes of 2-(Ethylthio)ethylamine hydrochloride contribute to its handling characteristics and stability in various environments. Understanding these properties is crucial for researchers working with this compound.
Table 2: Physical Properties of 2-(Ethylthio)ethylamine hydrochloride
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 144-146°C (literature value) |
Appearance | Crystalline solid |
Synthesis and Preparation Methods
Laboratory Synthesis
2-(Ethylthio)ethylamine hydrochloride can be synthesized through several routes, with the most common being the reaction of 2-(ethylthio)ethylamine with hydrochloric acid. The free base itself can be prepared through various methods, providing flexibility in production approaches.
One established method involves the reaction of metal salts of methanethiol with 2-chloroethylamine hydrochloride in the presence of a base. A documented procedure describes combining methanethiol sodium salt with 2-chloroethylamine hydrochloride in an aqueous solution of sodium hydroxide, followed by extraction with diethyl ether and distillation to obtain the free base . The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production
Industrial production of 2-(Ethylthio)ethylamine hydrochloride follows similar synthetic routes but employs optimized conditions for larger scales. The industrial process typically involves:
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Reaction of appropriate starting materials in industrial-grade solvents
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Purification through crystallization or other suitable methods
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Quality control measures to ensure consistent product specifications
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Packaging and storage under controlled conditions to maintain stability
Chemical Reactivity
Coordination Chemistry
One of the most significant properties of 2-(Ethylthio)ethylamine hydrochloride is its ability to function as a ligand in coordination chemistry. The compound contains both sulfur and nitrogen donor atoms that can coordinate with various metal ions, particularly transition metals .
Table 3: Metal Complexes with 2-(Ethylthio)ethylamine
Metal Ion | Complex Type | Reference |
---|---|---|
Palladium (II) | [Pd(2-(ethylthio)ethylamine)Cl2] | |
Palladium (II) | Pd(2-(ethylthio)ethylamine)22 | |
Platinum (II) | [Pt(2-(ethylthio)ethylamine)Cl2] |
These metal complexes have been extensively studied and characterized, with research indicating their potential applications in catalysis and organic synthesis . The coordination behavior of 2-(Ethylthio)ethylamine demonstrates its versatility as a ligand and contributes to its value in inorganic and organometallic chemistry.
Oxidation and Reduction Reactions
2-(Ethylthio)ethylamine hydrochloride can undergo various redox transformations:
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Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide and peracids.
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Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
A related example can be found in the synthesis of 2-(methylsulfonyl)ethylamine, where 2-(methylthio)ethylamine is oxidized using hydrogen peroxide in the presence of hydrochloric acid . This reaction demonstrates the susceptibility of the thioether group to oxidation, a characteristic that can be exploited in various chemical transformations.
Nucleophilic Substitution Reactions
The amine group in 2-(Ethylthio)ethylamine hydrochloride can participate in nucleophilic substitution reactions with appropriate electrophiles. Common reactions include:
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Alkylation with alkyl halides
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Acylation with acid chlorides or anhydrides
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Reaction with aldehydes or ketones to form imines
These reactions make the compound valuable as a building block in organic synthesis for the preparation of more complex molecules with specific functional properties.
Applications in Research and Industry
Synthetic Organic Chemistry
2-(Ethylthio)ethylamine hydrochloride serves as an important intermediate in organic synthesis, particularly in the preparation of:
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1,8-naphthyridine derivatives: It has been used in the preparation of (syn, syn)-2,7-Bis(N-2-ethylthioethylmethylimino)-1,8-naphthyridine .
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N-functionalized bis(phosphino)amine ligands: These ligands, containing ether, thioether, and pyridyl tethers, have applications in catalysis and coordination chemistry .
The compound's unique structural features allow it to be incorporated into larger molecular frameworks, contributing to the development of materials with specific properties and functions.
Catalysis Applications
The metal complexes formed with 2-(Ethylthio)ethylamine have shown catalytic activity in various organic transformations. Research indicates that chromium catalysts promoted by bis(phosphino)amines with N-functionalized pendants, including those derived from 2-(Ethylthio)ethylamine, can catalyze ethylene tetramerization reactions . These catalytic systems offer potential applications in industrial processes and fine chemical synthesis.
Pharmaceutical Research
In pharmaceutical research, 2-(Ethylthio)ethylamine hydrochloride has been utilized as a building block in the synthesis of biologically active molecules . Its incorporation into larger structures can contribute to:
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Enhanced binding to biological targets
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Improved pharmacokinetic properties
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Novel mechanisms of action
The compound's potential in drug development is further supported by studies indicating various biological activities associated with molecules containing the 2-(ethylthio)ethylamine moiety.
Biological Activities
Antimicrobial Properties
Research has indicated that 2-(Ethylthio)ethylamine hydrochloride exhibits antimicrobial activity against various bacterial strains. Studies have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 4: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 50 µg/mL |
These findings suggest potential applications in antimicrobial research and the development of new antibacterial agents. The mechanism of action may involve the compound's ability to interact with bacterial cell components, disrupting essential cellular processes.
Anticancer Effects
Studies have evaluated the anticancer properties of 2-(Ethylthio)ethylamine hydrochloride and related compounds. Research published in the Journal of Medicinal Chemistry has indicated that the compound induces apoptosis in breast cancer cell lines through the activation of caspase pathways. These findings suggest potential applications in cancer research and the development of novel anticancer therapeutics.
Neurological Effects
Neuropharmacological assessments have revealed that 2-(Ethylthio)ethylamine hydrochloride acts as a partial agonist at serotonin receptors (5-HT2AR). This activity, with an EC50 value of approximately 200 nM, suggests potential utility in developing treatments for conditions such as anxiety and depression. The compound's interaction with serotonin receptors provides a foundation for further research into its neurological effects and potential therapeutic applications.
Hazard Statement | Description | Hazard Category |
---|---|---|
H302 | Harmful if swallowed | Acute Toxicity, Oral, Category 4 |
H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2 |
H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A |
H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure, Category 3 |
Precautionary Measures
When working with 2-(Ethylthio)ethylamine hydrochloride, several precautionary measures should be observed to ensure safety :
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Use appropriate personal protective equipment, including gloves, eye protection, and laboratory attire
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Work in a well-ventilated area or fume hood to minimize inhalation exposure
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Avoid creating dust and minimize direct contact with the compound
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Store in a tightly closed container in a cool, dry place away from incompatible materials
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Follow specific emergency procedures in case of accidental exposure or spills
Comparative Analysis with Similar Compounds
2-(Ethylthio)ethylamine hydrochloride shares structural similarities with several other compounds but possesses unique characteristics that distinguish it from its analogs.
Table 6: Comparison with Similar Compounds
Compound | Key Structural Difference | Impact on Properties |
---|---|---|
2-(Methylthio)ethylamine | Contains a methylthio group instead of an ethylthio group | Different steric effects and slightly different electronic properties |
3-Amino-1-propanethiol hydrochloride | Different carbon chain length | Altered spatial arrangement affecting coordination properties |
Cysteamine | Contains a thiol group rather than a thioether | Different reactivity pattern, particularly in redox reactions |
The unique combination of an ethylthio group and an ethylamine backbone in 2-(Ethylthio)ethylamine hydrochloride contributes to its specific chemical behavior and applications. These structural features enable it to form distinctive coordination complexes and participate in various chemical transformations that set it apart from similar compounds.
Synthesis Routes and Retrosynthesis Analysis
Synthetic Pathways
Multiple synthetic routes can be employed to produce 2-(Ethylthio)ethylamine hydrochloride. One documented approach involves the synthesis of the free base followed by salt formation with hydrochloric acid .
Table 7: Synthetic Pathways for 2-(Ethylthio)ethylamine
Retrosynthetic Analysis
Retrosynthetic analysis of 2-(Ethylthio)ethylamine hydrochloride reveals several potential disconnections that can guide synthetic planning . Key disconnections include:
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Disconnection of the C-S bond, leading to ethylthiol and 2-chloroethylamine or similar precursors
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Disconnection of the hydrochloride salt to obtain the free base
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Alternative approaches involving protection-deprotection strategies for the amine group
These retrosynthetic strategies provide flexibility in the preparation of 2-(Ethylthio)ethylamine hydrochloride, allowing researchers to select the most appropriate route based on available starting materials and desired scale.
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